

A Comparative Analysis of SPI-112 and First-Generation Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SPI-112

Cat. No.: B1682163

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **SPI-112**, a catalytic inhibitor of the SHP2 phosphatase, with first-generation allosteric SHP2 inhibitors, including TNO155, RMC-4630, and the pioneering compound SHP099. This comparison aims to highlight the distinct mechanisms of action, biochemical potency, and cellular activities of these compounds to inform future drug discovery and development efforts targeting SHP2.

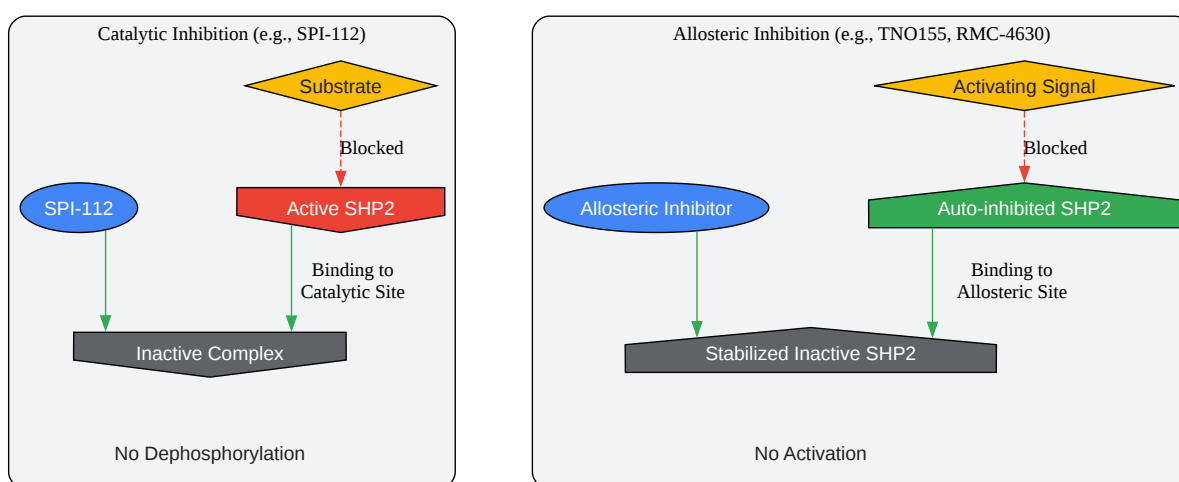
Introduction to SHP2 Inhibition

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-MAPK pathway, which is frequently hyperactivated in various cancers. This has made SHP2 an attractive target for cancer therapy. Early efforts in SHP2 inhibitor development focused on targeting the catalytic site, leading to compounds like **SPI-112**. More recently, a new class of allosteric inhibitors has emerged, demonstrating a distinct mechanism of action and significant clinical potential.

Mechanism of Action: Catalytic vs. Allosteric Inhibition

The fundamental difference between **SPI-112** and the first-generation inhibitors lies in their mechanism of action. **SPI-112** is a competitive inhibitor that directly binds to the catalytic site of

SHP2, preventing it from dephosphorylating its substrates.[1] In contrast, first-generation inhibitors like TNO155, RMC-4630, and SHP099 are allosteric inhibitors. They bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, stabilizing SHP2 in an auto-inhibited conformation.[2]



[Click to download full resolution via product page](#)

Figure 1. Mechanisms of SHP2 Inhibition.

Biochemical Potency and Selectivity

The following table summarizes the in vitro potency and selectivity of **SPI-112** against first-generation allosteric SHP2 inhibitors.

Inhibitor	Type	Target	IC50	Selectivity Notes
SPI-112	Catalytic	SHP2	1 μ M[1][3]	~14.5-fold selective over PTP1B (IC50 = 14.5 μ M)[1][3].
SHP099	Allosteric	SHP2	0.071 μ M[2][4]	Highly selective; no detectable activity against a panel of 21 other phosphatases, including SHP1[4].
TNO155	Allosteric	SHP2	0.011 μ M[5]	Highly selective for SHP2[5].
RMC-4630	Allosteric	SHP2	1.29 nM	No significant interaction with other kinases or phosphatases in standard in vitro assays.

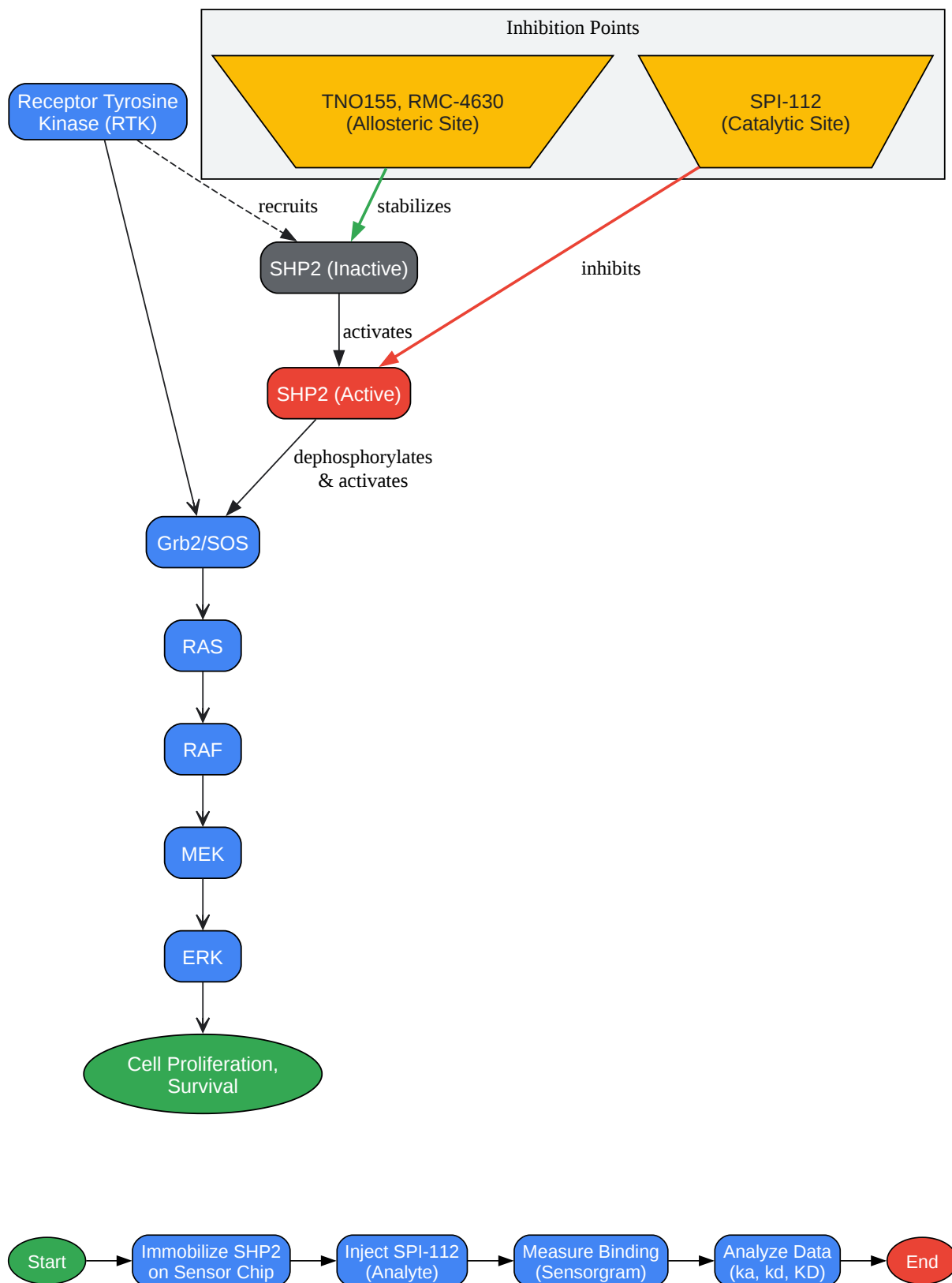
Cellular Activity and Permeability

A significant challenge with early catalytic SHP2 inhibitors was achieving cellular activity due to poor membrane permeability.

Inhibitor	Cell Permeability	Cellular Activity
SPI-112	No detectable cellular activity due to a negatively charged group.[1][6]	A cell-permeable methyl ester prodrug, SPI-112Me, was developed which inhibits cellular SHP2 activity, leading to reduced Erk1/2 activation and inhibition of cancer cell survival and migration.[7]
SHP099	Orally bioavailable.[2]	Inhibits RAS-ERK signaling and the proliferation of receptor tyrosine kinase-driven human cancer cells in vitro.[2]
TNO155	Orally efficacious.[8]	Currently in clinical trials, demonstrating manageable safety and tolerability in patients with advanced solid tumors.[9]
RMC-4630	Orally bioavailable.[10]	Has shown preliminary clinical activity in patients with KRAS-mutant non-small cell lung cancer.[10]

SHP2 Signaling Pathway and Points of Inhibition

The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the distinct points of intervention for catalytic and allosteric inhibitors.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Research Progress in SHP2 and the Inhibitors [bocsci.com]
- 6. medkoo.com [medkoo.com]
- 7. Inhibition of cellular Shp2 activity by a methyl ester analog of SPI-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Revolution Medicines Presents Data from its SHP2 and Oncogenic RAS(ON) Programs at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- To cite this document: BenchChem. [A Comparative Analysis of SPI-112 and First-Generation Allosteric SHP2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682163#benchmarking-spi-112-against-first-generation-shp2-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com